LogP Comparison: Intermediate Lipophilicity vs. Unsubstituted, Methyl, and Trifluoromethyl C5 Analogs
The target compound's lipophilicity (LogP 1.41 by Chem960; XLogP3 1.8 by PubChem) falls within a critical intermediate range compared to its closest C5-substituted analogs. Ethyl isoxazole-3-carboxylate (C5-H) exhibits LogP 0.59–0.85 [1], representing a >0.5 log unit decrease, while ethyl 5-methylisoxazole-3-carboxylate records LogP 1.04 [2]. The 5-ethyl group thus provides approximately 0.4–0.8 log units greater lipophilicity than the methyl analog and 0.6–1.2 log units more than the unsubstituted parent, without approaching the extreme values expected for the 5-CF₃ analog (which, based on the Hansch π for CF₃ vs. ethyl, would add substantial additional lipophilicity beyond the target's range).
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 1.41 (Chem960); XLogP3 1.8 (PubChem) |
| Comparator Or Baseline | Ethyl isoxazole-3-carboxylate (C5-H): LogP 0.59–0.85; Ethyl 5-methylisoxazole-3-carboxylate: LogP 1.04 |
| Quantified Difference | ΔLogP ≈ +0.4–0.8 vs. 5-CH₃ analog; ΔLogP ≈ +0.6–1.2 vs. 5-H analog |
| Conditions | Computed LogP values from Molbase, Chem960, SIELC, PubChem (standardized XLogP3 and ALogP methods) |
Why This Matters
In medicinal chemistry lead optimization, a LogP shift of 0.5–1.0 units significantly impacts membrane permeability, aqueous solubility, and metabolic clearance predictions—making the 5-ethyl substituent a deliberate choice for tuning these parameters without resorting to halogenation.
- [1] Molbase: Ethyl isoxazole-3-carboxylate (CAS 3209-70-9), LogP 0.8513. chemsrc.com reports LogP 0.59 for the same compound. Available at: https://qiye.molbase.cn/ and https://www.chemsrc.com/ (accessed April 2026). View Source
- [2] SIELC Technologies: Ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1), LogP 1.04. Available at: https://sielc.com/ (accessed April 2026). View Source
